molecular formula C9H8BrN3O B12112790 1-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

1-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B12112790
M. Wt: 254.08 g/mol
InChI Key: MBVZMFRTADXRHK-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    1-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: C9H9BrO\text{C}_9\text{H}_9\text{BrO}C9​H9​BrO

    .
  • It is also known as 4’-Bromo-3’-methylacetophenone .
  • The compound belongs to the class of aromatic acetophenones and derivatives.
  • Its melting point is around 31-32 °C, and it forms a pale lemon-colored solid.
  • It is soluble in chloroform and slightly soluble in methanol .
  • Preparation Methods

  • Chemical Reactions Analysis

      1-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: can undergo various reactions:

    • Common reagents include reducing agents (such as sodium borohydride), oxidizing agents (such as chromates), and nucleophiles (such as amines).
    • Major products depend on the specific reaction conditions and reagents used.
  • Scientific Research Applications

      Chemistry: Used as an intermediate in organic synthesis.

      Biology: May serve as a building block for designing bioactive molecules.

      Medicine: Investigated for potential pharmacological properties.

      Industry: Employed in the production of fine chemicals and pharmaceuticals.

  • Mechanism of Action

    • The specific mechanism of action for this compound depends on its context and application.
    • It may interact with biological targets (such as enzymes or receptors) or modulate cellular pathways.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • While I don’t have direct information on similar compounds, you can explore related acetophenones and triazoles to highlight its uniqueness.

    Remember that this compound’s applications and properties are continually evolving as scientific research progresses

    Properties

    Molecular Formula

    C9H8BrN3O

    Molecular Weight

    254.08 g/mol

    IUPAC Name

    2-(4-bromo-3-methylphenyl)-4H-1,2,4-triazol-3-one

    InChI

    InChI=1S/C9H8BrN3O/c1-6-4-7(2-3-8(6)10)13-9(14)11-5-12-13/h2-5H,1H3,(H,11,12,14)

    InChI Key

    MBVZMFRTADXRHK-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=CC(=C1)N2C(=O)NC=N2)Br

    Origin of Product

    United States

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